3-Fluoro-4-hidroxibenzaldehído

Descripción general

Descripción

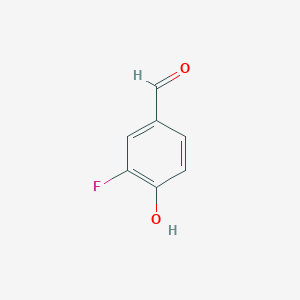

3-Fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO2. It is a fluorinated benzaldehyde, characterized by the presence of a fluorine atom at the 3-position and a hydroxyl group at the 4-position on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Aplicaciones Científicas De Investigación

3-Fluoro-4-hydroxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules, including curcuminoid analogues and hydrazone derivatives

Biology: It is used in the synthesis of compounds with potential biological activity, such as inhibitors of macrophage migration inhibitory factor (MIF) and cytoprotective agents

Industry: It is used in the production of materials with specific properties, such as fluorinated polymers and advanced materials

Mecanismo De Acción

Target of Action

The primary target of 3-Fluoro-4-hydroxybenzaldehyde is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and inflammation.

Mode of Action

It is known that the compound interacts with mif, potentially altering its function .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the compound’s bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-hydroxybenzaldehyde. For instance, the compound is sensitive to air , which could affect its stability and efficacy. Furthermore, factors such as pH and temperature could potentially influence its action.

Análisis Bioquímico

Biochemical Properties

3-Fluoro-4-hydroxybenzaldehyde is used to synthesise analogues of curcuminoid with ketones through aldol condensation . The synthesized curcuminoid derivatives show half maximal inhibitory concentration of 0.75 μM against human ovarian cancer cell line A2780 .

Cellular Effects

The synthesized curcuminoid derivatives from 3-Fluoro-4-hydroxybenzaldehyde have shown potent inhibitory effects on macrophage migration in anti-inflammatory activity .

Molecular Mechanism

The molecular mechanism of 3-Fluoro-4-hydroxybenzaldehyde involves the formation of hydrazone derivatives via aldehyde-amine condensation . This process shows potent inhibitory effects on macrophage migration, indicating its role in anti-inflammatory activity .

Temporal Effects in Laboratory Settings

It is known that the compound is used as a synthesis intermediate for various biochemical compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Fluoro-4-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydrobromic acid (HBr) under an inert atmosphere. The reaction mixture is heated to 140°C and stirred for three hours. The resulting mixture is then diluted with water and extracted with dichloromethane to obtain 3-fluoro-4-hydroxybenzaldehyde as a brown solid .

Industrial Production Methods

Industrial production methods for 3-fluoro-4-hydroxybenzaldehyde typically involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often using automated processes and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions

Major Products

Oxidation: 3-Fluoro-4-hydroxybenzoic acid.

Reduction: 3-Fluoro-4-hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used

Comparación Con Compuestos Similares

3-Fluoro-4-hydroxybenzaldehyde can be compared with other similar compounds, such as:

3-Bromo-4-hydroxybenzaldehyde: Similar structure but with a bromine atom instead of fluorine.

3-Allyl-4-hydroxybenzaldehyde: Contains an allyl group at the 3-position.

4-Fluoro-3-methoxybenzaldehyde: Contains a methoxy group at the 3-position instead of a hydroxyl group.

Uniqueness

The presence of both a fluorine atom and a hydroxyl group on the benzene ring makes 3-fluoro-4-hydroxybenzaldehyde unique. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various synthetic applications .

Propiedades

IUPAC Name |

3-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBHJTCAPWOIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343080 | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-05-0 | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-fluoro-4-hydroxybenzaldehyde a valuable compound in organic synthesis?

A: 3-Fluoro-4-hydroxybenzaldehyde serves as a versatile building block in organic synthesis due to its unique reactivity. The presence of both a fluorine atom and a hydroxyl group allows for selective modifications and derivatizations. For instance, it acts as a key intermediate in the synthesis of Roflumilast, a medication used to treat chronic obstructive pulmonary disease (COPD). []

Q2: Can 3-fluoro-4-hydroxybenzaldehyde be enzymatically modified?

A: Yes, the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO) can catalyze the Baeyer-Villiger oxidation of 3-fluoro-4-hydroxybenzaldehyde. This reaction leads to the formation of 3-fluorophenyl formate, which subsequently hydrolyzes to yield 3-fluorophenol. Interestingly, HAPMO shows a preference for producing the phenol derivative over the corresponding benzoic acid, contrasting with the typical selectivity observed in chemical Baeyer-Villiger oxidations. []

Q3: How does the structure of 3-fluoro-4-hydroxybenzaldehyde influence its properties?

A: The presence of fluorine and hydroxyl groups on the benzaldehyde ring significantly impacts the compound's properties. Theoretical calculations and spectroscopic data, particularly vibrational spectra, provide evidence of intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom. [] This interaction influences the compound's reactivity, solubility, and potential for forming interactions with biological targets.

Q4: Has 3-fluoro-4-hydroxybenzaldehyde been explored in the development of new drugs?

A: Researchers are actively investigating derivatives of 3-fluoro-4-hydroxybenzaldehyde for their potential therapeutic applications. For example, a study explored the cytotoxicity of bis(arylidene) derivatives of cyclic ketones, incorporating 3-fluoro-4-hydroxybenzaldehyde as a key structural component, against cisplatin-resistant human ovarian carcinoma cells. [, ] This suggests that further exploration of this compound and its derivatives could lead to the discovery of novel anticancer agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.